4-amino-5-ethyl-1,2,4-triazole-3-thiol
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Overview
Description
4-amino-5-ethyl-1,2,4-triazole-3-thiol: is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of an amino group, an ethyl group, and a thiol group in the triazole ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5-ethyl-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazinecarbothioamide with formic acid under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired triazole compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-amino-5-ethyl-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or alkylated triazoles.
Scientific Research Applications
4-amino-5-ethyl-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors
Mechanism of Action
The mechanism of action of 4-amino-5-ethyl-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in microbial and viral replication.
Pathways Involved: Inhibition of enzyme activity, disruption of microbial cell walls, and interference with viral replication processes.
Comparison with Similar Compounds
- 4-amino-5-phenyl-1,2,4-triazole-3-thiol
- 4-amino-5-(4-pyridyl)-1,2,4-triazole-3-thiol
- 3-amino-1,2,4-triazole-5-thiol
Comparison:
- 4-amino-5-ethyl-1,2,4-triazole-3-thiol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity.
- 4-amino-5-phenyl-1,2,4-triazole-3-thiol has a phenyl group, which can enhance its aromaticity and potential interactions with biological targets.
- 4-amino-5-(4-pyridyl)-1,2,4-triazole-3-thiol contains a pyridyl group, which can introduce additional nitrogen atoms for coordination with metal ions.
- 3-amino-1,2,4-triazole-5-thiol has a different substitution pattern, which can affect its overall properties and applications .
Properties
IUPAC Name |
4-amino-5-ethyl-1,2,4-triazole-3-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4S/c1-2-3-6-7-4(9)8(3)5/h2,5H2,1H3,(H,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJQUZUFQOQBNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(N1N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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